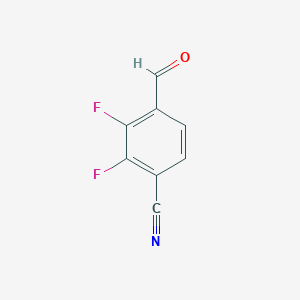

2,3-Difluoro-4-formylbenzonitrile

CAS No.:

Cat. No.: VC13616388

Molecular Formula: C8H3F2NO

Molecular Weight: 167.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H3F2NO |

|---|---|

| Molecular Weight | 167.11 g/mol |

| IUPAC Name | 2,3-difluoro-4-formylbenzonitrile |

| Standard InChI | InChI=1S/C8H3F2NO/c9-7-5(3-11)1-2-6(4-12)8(7)10/h1-2,4H |

| Standard InChI Key | URRJIMPUCOMMTD-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1C=O)F)F)C#N |

| Canonical SMILES | C1=CC(=C(C(=C1C=O)F)F)C#N |

Introduction

Chemical Identity and Structural Characteristics

2,3-Difluoro-4-formylbenzonitrile (CAS: 717883-41-5) is a fluorinated aromatic compound with the molecular formula C₈H₃F₂NO and a molecular weight of 167.11 g/mol . Its structure features a benzene ring substituted with two fluorine atoms at the 2- and 3-positions, a formyl (-CHO) group at the 4-position, and a nitrile (-CN) group at the 1-position (Figure 1). The IUPAC name is 2,3-difluoro-4-formylbenzonitrile, and its SMILES notation is C1=CC(=C(C(=C1C=O)F)F)C#N .

The compound’s planar geometry and electron-withdrawing substituents (fluorine, nitrile, and aldehyde) contribute to its reactivity, making it a valuable intermediate in organic synthesis. Density functional theory (DFT) calculations suggest a dihedral angle of ~49° between the benzaldehyde and benzonitrile moieties, which influences its electronic properties .

Physical and Chemical Properties

Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Melting Point | 52–53°C | |

| Boiling Point | 273.1°C (predicted) | |

| Density | 1.35 ± 0.1 g/cm³ | |

| LogP (Partition Coefficient) | 3.36 | |

| Solubility | Soluble in DMSO, DMF, THF |

The compound exhibits moderate lipophilicity (LogP = 3.36), enabling its use in both polar and nonpolar reaction media . Its solubility in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) facilitates applications in pharmaceutical and materials chemistry .

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 10.27 (s, 1H, CHO), 8.25 (t, J = 7.2 Hz, 1H), 7.14 (dd, J = 8.4, 9.6 Hz, 1H) .

-

¹³C NMR: δ 191.2 (CHO), 136.5–115.8 (aromatic carbons), 117.3 (CN) .

Applications in Industry and Research

Pharmaceuticals

The compound serves as a key intermediate in synthesizing CRK12 kinase inhibitors for treating African trypanosomiasis. Demethylated derivatives show IC₅₀ values of 3.2–37.6 nM against Trypanosoma congolense, with selectivity indices (SI) exceeding 40 . Its fluorine atoms enhance metabolic stability and blood-brain barrier penetration, critical for antiparasitic agents .

Agrochemicals

In herbicide development, 2,3-difluoro-4-formylbenzonitrile is functionalized into succinate dehydrogenase inhibitors (SDHIs). Fluorine’s electronegativity improves binding to fungal cytochrome bc₁ complexes, reducing resistance in Fusarium species .

Materials Science

The compound is integral to thermally activated delayed fluorescence (TADF) emitters in OLEDs. Derivatives like 2tCzBzCN exhibit horizontal molecular orientation, achieving external quantum efficiencies (EQE) >15% in green-emitting devices . Its nitrile group facilitates π-stacking, enhancing charge transport in liquid crystals .

| Parameter | Classification | Source |

|---|---|---|

| Acute Toxicity (Oral) | Harmful (LD₅₀ > 2,000 mg/kg) | |

| Skin Irritation | Category 2 | |

| Ocular Toxicity | Serious eye damage | |

| Environmental Impact | Not biodegradable (BCF < 100) |

Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling . Waste disposal must comply with EPA guidelines due to persistent fluorinated metabolites .

Regulatory Status

-

REACH: Registered under EC 1907/2006; no restrictions apply .

-

HS Code: 2913.00.90 (halogenated derivatives of aromatic nitriles) .

Recent Advances and Future Directions

Recent studies highlight its role in covalent organic frameworks (COFs) for gas storage. Fluorine’s polarizability enhances CO₂ adsorption capacity (up to 12.7 mmol/g at 298 K) . In medicinal chemistry, prodrug derivatives are being explored to mitigate hERG channel inhibition (IC₅₀ = 6.64 µM), addressing cardiotoxicity concerns .

Future research aims to optimize synthetic yields via flow chemistry and explore photocatalytic C-F functionalization for greener production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume